11-Hydroxytephrosin 11-Hydroxytephrosin 11-Hydroxytephrosin is a natural product found in Tephrosia candida, Derris cuneifolia, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 72458-85-6
VCID: VC21219079
InChI: InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3/t18-,23-/m1/s1
SMILES: CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C
Molecular Formula: C23H22O8
Molecular Weight: 426.4 g/mol

11-Hydroxytephrosin

CAS No.: 72458-85-6

Cat. No.: VC21219079

Molecular Formula: C23H22O8

Molecular Weight: 426.4 g/mol

* For research use only. Not for human or veterinary use.

11-Hydroxytephrosin - 72458-85-6

Specification

CAS No. 72458-85-6
Molecular Formula C23H22O8
Molecular Weight 426.4 g/mol
IUPAC Name (1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
Standard InChI InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3/t18-,23-/m1/s1
Standard InChI Key OFLCPNIRDVOOEZ-WZONZLPQSA-N
Isomeric SMILES CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)O)C
SMILES CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C
Canonical SMILES CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C
Appearance Yellow powder

Introduction

Chemical Structure and Properties

11-Hydroxytephrosin has a molecular formula of C23H22O8 and a molecular weight of 426.42 g/mol. The compound's formal IUPAC name is (1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{15,20}]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one. This complex structure features multiple ring systems characteristic of rotenoid compounds, with specific hydroxylation at the 11th position that distinguishes it from related compounds.

The physical and chemical properties of 11-Hydroxytephrosin contribute significantly to its biological activities. According to ADMET analysis, the compound demonstrates favorable drug-like properties, including high gastrointestinal absorption and appropriate water solubility (log mol/L: -3.89) . Additionally, it shows a blood-brain barrier permeability (log BB) of -0.18, indicating potential for central nervous system applications .

Natural Sources and Isolation

11-Hydroxytephrosin is primarily isolated from plants belonging to the genus Tephrosia, particularly Tephrosia toxicaria and Tephrosia villosa. It has also been found in Amorpha fruticosa, suggesting a wider distribution across plant families with similar phytochemical profiles. These plants have been traditionally used in various medicinal systems, which aligns with the bioactive properties now being scientifically attributed to their constituent compounds like 11-Hydroxytephrosin.

The isolation and purification of 11-Hydroxytephrosin typically involve extraction from plant materials followed by various chromatographic techniques to achieve high purity. The synthesis of 11-Hydroxytephrosin can also be achieved through several methods, primarily focusing on extracting it from natural sources or synthesizing it via organic chemistry techniques.

Biological Activities

Anticancer Properties

One of the most promising aspects of 11-Hydroxytephrosin is its potential anticancer activity. Research has identified this compound as a potent inhibitor of PDPK1, a protein kinase that plays a significant role in cancer progression and metastasis . The PASS (Prediction of Activity Spectra for Substances) analysis revealed that 11-Hydroxytephrosin has high probability values (Pa) for anticancer, TP53 expression enhancer, and antineoplastic activities, with Pa values ranging from 0.540 to 0.934 . This suggests a strong theoretical foundation for the compound's anticancer potential.

The inhibition of PDPK1 by 11-Hydroxytephrosin is particularly significant because PDPK1 is known to be involved in various oncogenic pathways. By targeting this specific protein kinase, 11-Hydroxytephrosin could potentially disrupt multiple cancer-promoting signaling cascades, offering a multifaceted approach to cancer treatment.

Anti-inflammatory Properties

Beyond its anticancer potential, 11-Hydroxytephrosin has also been noted for its anti-inflammatory properties. Inflammation plays a crucial role in various pathological conditions, including cancer development and progression. The anti-inflammatory activity of 11-Hydroxytephrosin could therefore complement its anticancer properties, offering a dual mechanism of action against cancer and related inflammatory conditions.

Mechanism of Action

Interaction with PDPK1

The primary mechanism of action of 11-Hydroxytephrosin involves its interaction with PDPK1, a crucial regulator in various cellular signaling pathways . Through systematic virtual screening and molecular docking studies, researchers have demonstrated that 11-Hydroxytephrosin exhibits substantial affinity for PDPK1, preferentially binding to its ATP-binding pocket .

This interaction involves specific molecular contacts with functionally significant residues in the ATP-binding site of PDPK1, suggesting a mechanism of competitive inhibition. By occupying this crucial binding site, 11-Hydroxytephrosin can prevent ATP from binding to PDPK1, thereby inhibiting its kinase activity and downstream signaling .

Molecular Dynamics Studies

To further understand the stability and dynamics of the 11-Hydroxytephrosin-PDPK1 interaction, researchers have conducted molecular dynamics (MD) simulations. Using the GROMACS package with the Gromos force-field, these simulations were run for 100 ns to analyze the conformational dynamics and complex stability .

The simulation results revealed that PDPK1 forms stable docked complexes with 11-Hydroxytephrosin throughout the simulation period, suggesting a robust and lasting interaction between the compound and its target protein . This stability is crucial for the compound's potential therapeutic efficacy, as it indicates that 11-Hydroxytephrosin can maintain its inhibitory effect on PDPK1 over an extended period.

Pharmacokinetic Properties

ADMET Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of 11-Hydroxytephrosin provides valuable insights into its potential as a drug candidate. According to the analysis presented in Table 1, 11-Hydroxytephrosin demonstrates favorable pharmacokinetic properties that support its further investigation as a therapeutic agent.

Table 1: ADMET Properties of 11-Hydroxytephrosin

PropertyValueSignificance
GI AbsorptionHighIndicates good oral bioavailability
Water Solubility (log mol/L)-3.89Moderate water solubility
BBB Permeability (log BB)-0.18Potential to cross the blood-brain barrier
CYP2D6 InhibitorNoLess likely to cause drug-drug interactions
OCT2 SubstrateNoReduced risk of renal clearance issues
AMESNoNot predicted to be mutagenic

These properties suggest that 11-Hydroxytephrosin possesses a favorable pharmacokinetic profile, with high gastrointestinal absorption indicating good oral bioavailability, and negative predictions for CYP2D6 inhibition and OCT2 substrate activity suggesting a reduced risk of drug-drug interactions and renal clearance issues, respectively .

Comparison with Similar Compounds

11-Hydroxytephrosin belongs to a family of rotenoid compounds, and its properties and activities can be better understood through comparison with similar compounds. One such compound identified in the same screening study is Torosaflavone A, which also showed potential as a PDPK1 inhibitor .

Another relevant comparison is with LY333531 (ruboxistaurin), a known pharmacologically proven PDPK1 inhibitor that was used as a positive control in the screening study . LY333531 is a protein kinase C-beta (PKCβ) specific inhibitor that also shows appreciable inhibitory potential toward PDPK1. Comparing the properties and activities of 11-Hydroxytephrosin with LY333531 provides valuable insights into its potential as a PDPK1 inhibitor and highlights the unique aspects of its mechanism of action.

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